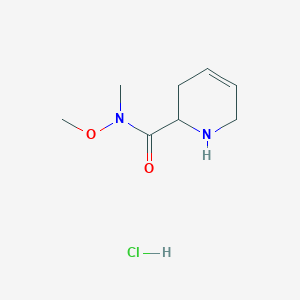
2,5-Dibromo-3-fluorobenzyl bromide
Übersicht
Beschreibung
2,5-Dibromo-3-fluorobenzyl bromide (2,5-DBFB) is a synthetic halogenated compound that has been used in a variety of scientific research applications. It is a colorless, volatile liquid that is insoluble in water but soluble in organic solvents. 2,5-DBFB is a versatile reagent that can be used in various organic synthesis reactions, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of various polymers and as a catalyst in various reactions. The compound has a number of biochemical and physiological effects, and its use has both advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2,5-Dibromo-3-fluorobenzyl bromide has a variety of scientific research applications. It has been used as a catalyst in various organic synthesis reactions, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of various polymers. In addition, this compound has been used in the synthesis of a variety of fluorinated compounds and as a reagent in the synthesis of other halogenated compounds.
Wirkmechanismus
2,5-Dibromo-3-fluorobenzyl bromide is an electrophilic reagent, which means it reacts with nucleophiles to form covalent bonds. The reaction of this compound with nucleophiles is facilitated by the presence of an acid, such as hydrochloric acid or sulfuric acid. The reaction of this compound with nucleophiles produces a variety of products, including halogenated compounds, fluorinated compounds, and other organic compounds.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, this compound has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol. It has also been shown to have anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-Dibromo-3-fluorobenzyl bromide is a versatile reagent that can be used in a variety of laboratory experiments. It is relatively inexpensive and easy to obtain and is soluble in organic solvents, making it easy to use in laboratory experiments. However, it is important to note that this compound is toxic and should be handled with care. In addition, it is important to note that this compound can react with nucleophiles in the presence of an acid, which can lead to the formation of unwanted byproducts.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2,5-Dibromo-3-fluorobenzyl bromide. It could be used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It could also be used in the synthesis of polymers, fluorinated compounds, and other halogenated compounds. In addition, further research could be conducted to determine the biochemical and physiological effects of this compound and to explore its potential applications in medicine and other fields. Finally, research could be conducted to determine the most efficient and safe methods for the synthesis and use of this compound in laboratory experiments.
Eigenschaften
IUPAC Name |
2,5-dibromo-1-(bromomethyl)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br3F/c8-3-4-1-5(9)2-6(11)7(4)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOQAXGHVJZIGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3S)-3-methyl-1-[(oxan-4-yl)methyl]piperazine](/img/structure/B1411171.png)
![4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-3-methylbenzamide](/img/structure/B1411172.png)

![8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B1411181.png)








![6-ethoxyspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt](/img/structure/B1411192.png)